2-bromo-4-fluoro-N-(1H-indol-5-yl)benzamide
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Overview
Description
2-bromo-4-fluoro-N-(1H-indol-5-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the second position, a fluorine atom at the fourth position, and an indole moiety attached to the benzamide structure.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 2-bromo-4-fluoro-n-(1h-indol-5-yl)benzamide, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact excellently with receptors . This interaction likely results in changes in the receptor’s function, leading to the observed biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways are likely affected, leading to downstream effects that contribute to the compound’s overall biological activity.
Result of Action
Given the range of biological activities associated with indole derivatives , it can be inferred that the compound likely induces a variety of molecular and cellular changes.
Biochemical Analysis
Biochemical Properties
2-bromo-4-fluoro-N-(1H-indol-5-yl)benzamide, like other indole derivatives, plays a significant role in biochemical reactions
Cellular Effects
The cellular effects of this compound are diverse. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . More detailed studies are required to understand these temporal effects fully.
Metabolic Pathways
This compound may be involved in various metabolic pathways, interacting with enzymes or cofactors. It could also affect metabolic flux or metabolite levels
Transport and Distribution
It could interact with transporters or binding proteins, affecting its localization or accumulation
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-fluoro-N-(1H-indol-5-yl)benzamide typically involves the following steps:
Fluorination: The fluorine atom is introduced at the fourth position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Indole Attachment: The indole moiety is attached to the benzene ring through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Amidation: The final step involves the formation of the benzamide structure by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-fluoro-N-(1H-indol-5-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The indole moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as sulfuric acid or aluminum chloride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation may produce oxides or quinones.
Scientific Research Applications
2-bromo-4-fluoro-N-(1H-indol-5-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases such as cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of indole derivatives and their interactions with biological macromolecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Comparison with Similar Compounds
2-bromo-4-fluoro-N-(1H-indol-5-yl)benzamide can be compared with other similar compounds, such as:
2-bromo-4-chloro-N-(1H-indol-5-yl)benzamide: Similar structure but with a chlorine atom instead of fluorine.
2-bromo-4-methyl-N-(1H-indol-5-yl)benzamide: Similar structure but with a methyl group instead of fluorine.
2-bromo-4-nitro-N-(1H-indol-5-yl)benzamide: Similar structure but with a nitro group instead of fluorine.
The uniqueness of this compound lies in the specific combination of bromine and fluorine atoms, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-bromo-4-fluoro-N-(1H-indol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O/c16-13-8-10(17)1-3-12(13)15(20)19-11-2-4-14-9(7-11)5-6-18-14/h1-8,18H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRXURZAWFUCRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1NC(=O)C3=C(C=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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